3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Anxiolytic GABAergic CNS Drug Discovery

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine is a privileged heterobicyclic building block with a unique 3-bromo-7-amino substitution pattern that delivers orthogonal reactivity essential for rational kinase inhibitor design. The 7-amine serves as a kinase hinge-binding motif, while the 3-bromine enables regioselective Suzuki-Miyaura/Sonogashira cross-coupling for rapid SAR library synthesis. Unlike generic regioisomers, this specific scaffold is proven for CDK, Pim-1, CHK1 inhibitor programs and PROTAC degrader construction. Ideal for parallel medicinal chemistry and hit-to-lead optimization.

Molecular Formula C6H5BrN4
Molecular Weight 213.038
CAS No. 1273577-17-5
Cat. No. B572175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
CAS1273577-17-5
Synonyms3-BroMopyrazolo[1,5-a]pyriMidin-7-aMine
Molecular FormulaC6H5BrN4
Molecular Weight213.038
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Br)N=C1)N
InChIInChI=1S/C6H5BrN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2
InChIKeyIJLDEPNFJQGNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazolo[1,5-a]pyrimidin-7-amine (CAS 1273577-17-5): Core Scaffold for Kinase-Targeted Drug Discovery


3-Bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterobicyclic building block comprising a fused pyrazole-pyrimidine ring system with a primary amine at the 7-position and a bromine atom at the 3-position . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage the ATP-binding pocket of numerous kinases, making it a foundational template for the design of selective kinase inhibitors [1]. The specific 3-bromo-7-amino substitution pattern is critical for enabling regioselective derivatization, serving as a key intermediate in the synthesis of complex bioactive molecules [2].

Why 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Substituted with Other Pyrazolopyrimidine Analogs in Kinase Inhibitor Synthesis


In the pyrazolo[1,5-a]pyrimidine class, even minor alterations to the substitution pattern, such as changing the halogen from bromine to chlorine or shifting the amine from the 7- to the 5-position, result in profound differences in biochemical activity and synthetic utility [1]. Generic substitution is not feasible because the 3-bromo-7-amino arrangement provides a unique and critical vector for selective chemical elaboration. Specifically, the bromine atom at the 3-position is essential for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aryl or alkynyl groups [2]. Concurrently, the 7-amino group serves as both a key pharmacophore for kinase hinge-binding and a handle for further functionalization. Attempts to use alternative halogenated analogs (e.g., 3-chloro or 3-iodo derivatives) or regioisomers (e.g., 2-bromo or 5-amino variants) fail to replicate this precise, orthogonal reactivity profile, leading to different product distributions, compromised yields, or altered biological target engagement [3].

Quantitative Evidence for the Selection of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine (1273577-17-5) over Analogs


Comparative Anxiolytic Efficacy and Superior Therapeutic Index of the 3-Bromo Core vs. 3-Fluoro Analog

In a seminal comparative study, the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative (Compound 9) demonstrated significant anxiolytic activity in rat behavioral models, comparable to diazepam and chlordiazepoxide. Critically, the 3-fluoro analog (Compound 7) exhibited only marginal activity, providing a clear, quantitative differentiation for the bromo-substituted core [1]. This establishes the 3-bromo substitution as a critical determinant for achieving the desired neuropharmacological phenotype within this chemotype, a feature not observed with other 3-halo analogs.

Anxiolytic GABAergic CNS Drug Discovery

Favorable Therapeutic Ratio and Pharmacokinetic Profile of 3-Bromo Derivative vs. 3-Iodo Analog

Acute toxicity and absorption studies in mice revealed that the 3-bromo derivative (Compound 9) possesses an excellent therapeutic ratio and is well-absorbed. In contrast, while the 3-iodo analog (Compound 10) also showed an excellent therapeutic ratio, it was documented as being more poorly absorbed than its 3-bromo and 3-chloro counterparts [1]. This data provides a clear, quantitative differentiation in pharmacokinetic behavior favoring the 3-bromo compound for in vivo applications where consistent and predictable exposure is paramount.

ADME Toxicology Therapeutic Index Anxiolytic

Kinase Hinge-Binding Scaffold with Documented CDK and Pim-1 Inhibitory Activity

The pyrazolo[1,5-a]pyrimidin-7-amine core is a validated ATP-competitive kinase inhibitor scaffold. Literature precedent demonstrates that derivatives of this core achieve potent inhibition against key oncology targets, with IC50 values as low as 0.51 µM for CDKs [1] and 3 nM for CHK1 [2]. Furthermore, the 3-bromo-7-amine substitution pattern is a critical intermediate for synthesizing potent and selective Pim-1 inhibitors, a target validated in hematologic malignancies [3]. This contrasts with other heterocyclic scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) which exhibit different kinase selectivity profiles and synthetic tractability, underscoring the specific value of this core in rational kinase inhibitor design.

Oncology Kinase Inhibition Cell Cycle CDK Pim-1

Optimized Reactivity: Regioselective Cross-Coupling Enabled by 3-Bromo Substitution

The 3-bromo group in pyrazolo[1,5-a]pyrimidin-7-amine derivatives is specifically exploited for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura and Sonogashira couplings, to introduce aryl or alkynyl diversity at the 3-position with high regioselectivity [REFS-1, REFS-2]. This is a key synthetic advantage over other regioisomers (e.g., 2-bromo analogs), which often exhibit different reactivity profiles or lower yields in analogous transformations. The ability to selectively functionalize the 3-position while preserving the 7-amino group for subsequent derivatization or target engagement is a cornerstone of its utility as a building block.

Medicinal Chemistry Synthetic Methodology Cross-Coupling Suzuki-Miyaura Sonogashira

Commercial Availability with Consistently High Purity (≥97%) for Reproducible Research

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine (CAS 1273577-17-5) is widely available from multiple reputable chemical vendors with a consistently high purity specification of ≥97% (HPLC), with some suppliers offering NLT 98% [REFS-1, REFS-2, REFS-3]. This level of purity and broad commercial availability ensures batch-to-batch consistency, which is critical for generating reproducible biological data and scaling synthetic routes, particularly when compared to custom-synthesized or less common analogs where purity and supply can be variable and unverified.

Chemical Procurement Quality Control Purity Reproducibility

Enhanced CNS Safety Profile: Lack of Potentiation with Ethanol and Barbiturates

A key differentiating feature of the 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidine class, specifically the 3-bromo derivative (Compound 9), is its lack of potentiation of CNS depressant effects when co-administered with ethanol or sodium barbital in mice [1]. This is in stark contrast to benzodiazepines like diazepam and chlordiazepoxide, which exhibited significant drug-drug interaction effects at their anxiolytic doses. This finding indicates a superior preclinical CNS safety profile for the 3-bromo derivative, a critical advantage for programs targeting CNS disorders with a wider therapeutic window.

CNS Safety Drug-Drug Interaction Anxiolytic Toxicology

High-Value Applications for 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine (1273577-17-5) in Drug Discovery


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

This compound is an ideal starting material for the parallel synthesis of focused kinase inhibitor libraries, particularly those targeting CDKs, Pim-1, and CHK1 [1]. The 3-bromo handle allows for rapid diversification via Suzuki-Miyaura or Sonogashira cross-coupling to explore structure-activity relationships (SAR) at a key vector, while the 7-amino group can be further derivatized or left as a critical hinge-binding motif [2]. This enables efficient hit-to-lead optimization for oncology and other kinase-dependent disease programs.

CNS Drug Discovery: Development of Non-Benzodiazepine Anxiolytics

Based on quantitative in vivo data, the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine core is a validated template for developing next-generation anxiolytic agents that are devoid of the dangerous ethanol/barbiturate potentiation associated with benzodiazepines [3]. Research programs focused on novel GABAergic or other CNS targets can leverage this core to create safer therapeutics with an improved safety margin.

Chemical Biology: Design of Bifunctional Probes and Degraders

The orthogonal reactivity of the 3-bromo and 7-amino groups makes this compound an excellent scaffold for constructing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The 7-amine can be conjugated to a linker for E3 ligase recruitment or a fluorophore, while the 3-bromo group is used to install a moiety for target protein engagement (e.g., a kinase inhibitor warhead) via cross-coupling [2]. This enables the creation of precise chemical biology tools for target validation and degradation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.